molecular formula C6H11BrO2Zn B6307916 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether CAS No. 68267-67-4

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether

Cat. No.: B6307916
CAS No.: 68267-67-4
M. Wt: 260.4 g/mol
InChI Key: VHSBFEJFMPAPTD-UHFFFAOYSA-M
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Description

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with zinc in the presence of a suitable solvent, such as ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Addition reactions: It can add to carbonyl compounds to form alcohols.

    Coupling reactions: It can participate in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the organozinc compound.

Major Products

The major products formed from reactions involving 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide include secondary and tertiary alcohols, as well as various substituted organic compounds, depending on the nature of the electrophile used.

Scientific Research Applications

1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the modification of existing functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethylzinc bromide
  • Methylzinc bromide
  • Phenylzinc bromide

Comparison

Compared to similar compounds, 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups. These groups influence the electronic and steric properties of the compound, making it more selective in certain reactions and providing access to a broader range of synthetic transformations.

Properties

IUPAC Name

bromozinc(1+);ethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-4-8-6(7)5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSBFEJFMPAPTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[C-](C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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